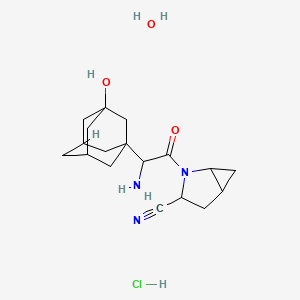Saxagliptin hydrochloride Monohydrate
CAS No.:
Cat. No.: VC16250631
Molecular Formula: C18H28ClN3O3
Molecular Weight: 369.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H28ClN3O3 |
|---|---|
| Molecular Weight | 369.9 g/mol |
| IUPAC Name | 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2 |
| Standard InChI Key | VDEKWSPOAKFGSV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
Saxagliptin hydrochloride monohydrate is systematically named (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride monohydrate . Its bicyclic structure comprises a 2-azabicyclo[3.1.0]hexane core fused with a cyanophenyl group, while the adamantane moiety confers lipophilicity, enhancing membrane permeability (Figure 1).
Structural Formula
Figure 1: Simplified structural representation of saxagliptin hydrochloride monohydrate .
Physicochemical Properties
Saxagliptin hydrochloride monohydrate is a white-to-light-brown crystalline powder with limited aqueous solubility (sparingly soluble at 24°C) . It demonstrates greater solubility in organic solvents such as methanol (25 mg/mL) and polyethylene glycol 400 (50 mg/mL) . The compound’s pKa values (6.8 and 9.2) reflect the ionization states of its amino and hydroxyl groups, influencing its pharmacokinetic behavior .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 333.43 g/mol | |
| Melting Point | 162–165°C (decomposes) | |
| Solubility in Water | 0.8 mg/mL at 24°C | |
| Partition Coefficient | Log P = 1.9 (octanol/water) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of saxagliptin hydrochloride monohydrate involves stereoselective coupling of two chiral intermediates: (S)-α-[(tert-butoxycarbonyl)amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide . A patented method employs a sulfinimine-mediated asymmetric Strecker reaction using (S)-(+)-p-toluenesulfinamide and titanium ethoxide to achieve >98% enantiomeric excess .
Scheme 1: Simplified Synthesis Pathway
-
Adamantane Functionalization: 3-Hydroxyadamantane-1-carboxaldehyde undergoes condensation with (S)-(+)-p-toluenesulfinamide to form a chiral imine .
-
Cyanide Addition: Reaction with diethylaluminum cyanide yields the aminonitrile intermediate .
-
Deprotection and Cyclization: Acidic hydrolysis removes the sulfinamide group, followed by cyclization to form the azabicyclohexane core .
-
Salt Formation: Treatment with hydrochloric acid in aqueous ethanol produces the monohydrate form .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Imine Formation | Ti(OEt)₄, CH₂Cl₂, 25°C | 85% | 99% |
| Cyanide Addition | Et₂AlCN, -78°C | 78% | 98% |
| Cyclization | HCl/EtOH, reflux | 92% | 99.5% |
Pharmacological Profile
Mechanism of Action
Saxagliptin competitively inhibits DPP-4, an enzyme responsible for degrading incretin hormones (GLP-1 and GIP). By prolonging GLP-1 activity, it enhances glucose-dependent insulin secretion and suppresses glucagon release, reducing hepatic glucose production . The drug’s selectivity for DPP-4 over related proteases (DPP-8/9) exceeds 400-fold, minimizing off-target effects .
Pharmacokinetics
Following oral administration, saxagliptin achieves peak plasma concentrations () of 24 ng/mL within 2 hours. Its bioavailability is 75%, unaffected by food intake . The active metabolite, 5-hydroxy saxagliptin, exhibits 50% of the parent drug’s DPP-4 inhibitory activity .
Table 3: Pharmacokinetic Parameters (5 mg Dose)
| Parameter | Saxagliptin | 5-Hydroxy Metabolite |
|---|---|---|
| 24 ng/mL | 47 ng/mL | |
| 2 h | 4 h | |
| AUC₀–∞ | 78 ng·h/mL | 214 ng·h/mL |
| Half-life | 2.5 h | 3.1 h |
| Renal Excretion | 24% | 36% |
Data derived from healthy subjects .
Metabolism and Excretion
Hepatic cytochrome P450 3A4/5 (CYP3A4/5) mediates saxagliptin’s oxidation to 5-hydroxy saxagliptin, which undergoes glucuronidation before renal elimination . In patients with severe renal impairment (CrCl ≤30 mL/min), saxagliptin exposure increases 2.3-fold, necessitating dose adjustment to 2.5 mg daily .
Clinical Efficacy and Applications
Glycemic Control
In a 24-week randomized trial (n=1,307), saxagliptin 5 mg reduced HbA1c by 0.7% versus placebo (p<0.001) . Combination therapy with metformin produced additive effects, lowering HbA1c by 1.5% from baseline .
Table 4: HbA1c Reduction in Key Trials
| Study Population | Dose (mg) | Δ HbA1c (%) | Placebo-Adjusted Δ |
|---|---|---|---|
| Drug-naïve T2DM | 5 | -0.8 | -0.6 |
| Metformin Add-on | 5 | -1.1 | -0.9 |
| Sulfonylurea Add-on | 2.5 | -0.6 | -0.4 |
Data pooled from Phase III trials .
Special Populations
-
Renal Impairment: The 2.5 mg dose is recommended for CrCl ≤50 mL/min, achieving comparable efficacy to 5 mg in healthy subjects .
-
Hepatic Impairment: No dose adjustment is required, as pharmacokinetics remain unchanged in mild-to-moderate cirrhosis .
| Event | Saxagliptin 5 mg (%) | Placebo (%) |
|---|---|---|
| Upper Respiratory | 7.7 | 7.6 |
| Headache | 6.5 | 5.9 |
| Urinary Tract | 5.3 | 4.3 |
Regulatory and Therapeutic Considerations
Dosage Recommendations
-
Standard Dose: 5 mg once daily, reduced to 2.5 mg in renal impairment .
-
Administration: May be taken without regard to meals; no titration required .
Contraindications
Saxagliptin is contraindicated in patients with a history of hypersensitivity to DPP-4 inhibitors or those with diabetic ketoacidosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume